1-Isopropyl-4-nitrobenzene
Overview
Description
1-Isopropyl-4-nitrobenzene, also known as p-Nitrocumene, is a chemical compound with the linear formula (CH3)2CHC6H4NO2 . It has a molecular weight of 165.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of 23 bonds in total, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Physical and Chemical Properties Analysis
This compound is a light yellow liquid . It has a boiling point of 106-107 °C at 11 mmHg, a density of 1.09 g/mL at 25 °C, and a refractive index (n20/D) of 1.537 .Scientific Research Applications
Crystal Structure Analysis
- Crystallography : A study by Ridder, Schenk, and Döpp (1993) explored the crystal structure of 1,3,5-triisopropyl-2-nitrobenzene, a compound closely related to 1-Isopropyl-4-nitrobenzene. They found that the nitro group is nearly perpendicular to the aromatic ring, indicating unique structural properties that could have implications in materials science and chemistry (Ridder, Schenk, & Döpp, 1993).
Environmental and Chemical Engineering
Pollutant Degradation : Mantha, Taylor, Biswas, and Bewtra (2001) conducted research on the reduction of nitrobenzene, a major environmental pollutant, using zerovalent iron. Their findings are relevant to understanding the degradation pathways of similar compounds like this compound in wastewater treatment (Mantha, Taylor, Biswas, & Bewtra, 2001).
Electrochemical Degradation : Nawaz et al. (2019) investigated the degradation of nitrobenzene, a compound structurally similar to this compound, in water using dielectric barrier discharge technology. This research offers insights into advanced methods for the treatment of water contaminated with nitroaromatic compounds (Nawaz et al., 2019).
Chemical Synthesis and Catalysis
Chemical Synthesis : Harikumar and Rajendran (2014) studied the preparation of 1-butoxy-4-nitrobenzene, a compound closely related to this compound. They used ultrasound-assisted synthesis, providing valuable knowledge for the synthesis of similar nitroaromatic compounds (Harikumar & Rajendran, 2014).
Catalysis : Gelder, Jackson, and Lok (2002) examined the hydrogenation of nitrobenzene over palladium/carbon catalysts, a process relevant to the chemical transformations of compounds like this compound. Their findings contribute to the understanding of catalyst behavior in reactions involving nitroaromatics (Gelder, Jackson, & Lok, 2002).
Analytical Chemistry and Material Science
Analytical Techniques : The work by Horng and Huang (1994) on the determination of semi-volatile compounds like nitrobenzene using solid-phase microextraction offers insights into the analytical methods that could be applied to this compound (Horng & Huang, 1994).
Material Interactions : Khan et al. (2016) explored the reduction of nitrobenzene using hybrid microgels as a catalyst. This research is significant for understanding the interactions and potential applications of materials in reactions involving this compound (Khan et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-Isopropyl-4-nitrobenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
This compound undergoes electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound undergoes a friedel crafts acylation followed by a clemmensen reduction
Pharmacokinetics
It is known that the compound has a boiling point of 106-107 °c at 11 mmhg and a density of 109 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It should be used only outdoors or in a well-ventilated area, and protective equipment should be worn .
Safety and Hazards
Properties
IUPAC Name |
1-nitro-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMYUMNAEKRMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061991 | |
Record name | p-Nitrocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-47-6 | |
Record name | 1-Isopropyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropylnitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrocumene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-(1-methylethyl)-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Nitrocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrocumene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ISOPROPYLNITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MYK0B424T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-isopropyl-4-nitrobenzene in membrane sensors for drug analysis?
A: this compound acts as a solvent mediator within the polyvinyl chloride (PVC) membrane of ion-selective electrodes. [, ] These electrodes are designed for the potentiometric determination of specific drug molecules, such as fluoxetine [] and methiaden hydrochloride []. The solvent mediator plays a crucial role in facilitating the interaction between the target drug and the ion-pair complex within the membrane, ultimately influencing the electrode's sensitivity and selectivity.
Q2: How does the choice of solvent mediator, such as this compound, affect the performance of the membrane sensor?
A: The research indicates that the choice of solvent mediator significantly impacts the analytical characteristics of the membrane electrode. [, ] Different solvent mediators, including this compound, bis(2-ethylhexyl)sebacate, 2-nitrophenyl octyl ether, and others, were investigated. [, ] The study analyzing fluoxetine detection found that using 2-nitrophenyloctyl ether as the solvent mediator, in conjunction with a specific ion-pair complex, resulted in a super-Nernstian response and a wider linear concentration range compared to other tested mediators. [] This highlights the importance of carefully selecting the solvent mediator to optimize sensor performance for specific drug molecule detection.
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